

Discovery and historical synthesis of Lithium hexafluorosilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium hexafluorosilicate*

Cat. No.: *B092000*

[Get Quote](#)

An In-depth Technical Guide on the Discovery and Historical Synthesis of **Lithium Hexafluorosilicate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluorosilicate (Li_2SiF_6) is an inorganic compound that has garnered interest in various scientific fields, including materials science and as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key properties of **lithium hexafluorosilicate**, with a focus on detailed experimental protocols and quantitative data.

Historical Discovery and Synthesis

The precise first synthesis of **lithium hexafluorosilicate** is not definitively documented in a single, readily accessible source. However, the historical context of the discovery of its constituent elements and related compounds provides a timeline for its likely emergence.

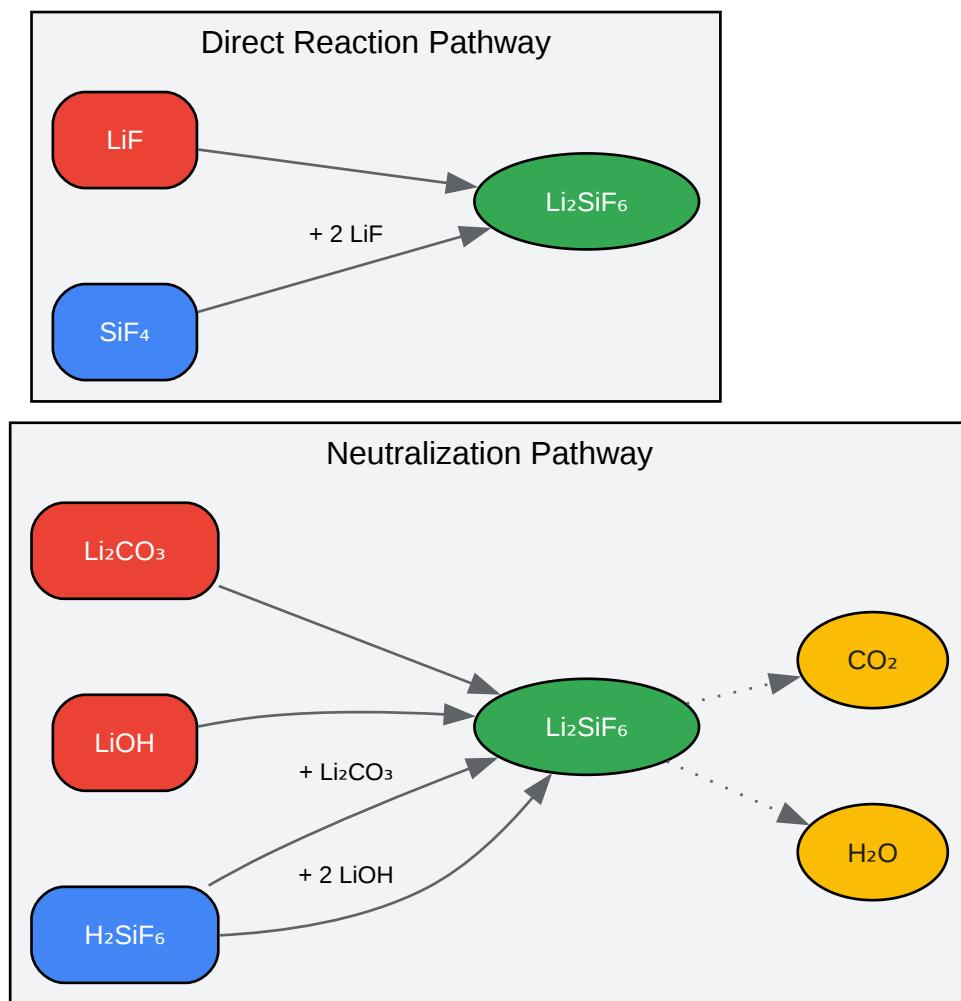
- Early 19th Century: The Groundwork is Laid The early 1800s saw the isolation and characterization of the elements that constitute **lithium hexafluorosilicate**. Jöns Jacob Berzelius is credited with the discovery of silicon in 1824.^[1] He also conducted extensive research on fluorine compounds, including the synthesis of silicon tetrachloride in the same

year.^[1] Around the same period, the foundational work on hydrofluoric acid by Carl Wilhelm Scheele in 1771 paved the way for the synthesis of various fluoride salts.^[1]

- Mid-19th Century: The Emergence of Hexafluorosilicates The synthesis and characterization of various hexafluorosilicate (then often termed "silicofluoride") salts became more common. While a specific date for the first synthesis of the lithium salt is elusive, the work of Franz Stolba in the mid-19th century appears to be pivotal. In Gmelin's "Handbuch der anorganischen Chemie," Stolba is credited with characterizing "Lithiumsilicofluorid, $\text{Li}_2\text{SiF}_6 \cdot 2\text{H}_2\text{O}$," including its specific gravity.^[2] This suggests that he was likely one of the first to synthesize and systematically study this compound.

The primary historical and current synthesis methods for **lithium hexafluorosilicate** are based on two main pathways.

Chemical Synthesis Pathways


Two primary synthesis routes for **lithium hexafluorosilicate** have been established:

- Neutralization of Hexafluorosilicic Acid: This is the most common method, involving the reaction of hexafluorosilicic acid (H_2SiF_6) with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li_2CO_3).^[3]
- Reaction of Silicon Tetrafluoride with Lithium Fluoride: This method involves the direct reaction of gaseous silicon tetrafluoride (SiF_4) with solid lithium fluoride (LiF).^[3]

A less common, alternative method has also been described:

- Exchange Reaction with Lithium Hexafluorophosphate: This involves the reaction of lithium hexafluorophosphate (LiPF_6) with a source of silicon, such as glassware, in an ethanol solution.

Synthesis Pathway Diagrams

[Click to download full resolution via product page](#)

Diagram 1: Primary Synthesis Pathways for **Lithium Hexafluorosilicate**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **lithium hexafluorosilicate** based on established chemical principles.

Protocol 1: Synthesis from Hexafluorosilicic Acid and Lithium Carbonate

Objective: To synthesize **lithium hexafluorosilicate** by neutralizing hexafluorosilicic acid with lithium carbonate.

Materials:

- Hexafluorosilicic acid (H_2SiF_6), 25% aqueous solution
- Lithium carbonate (Li_2CO_3), anhydrous powder
- Distilled water
- Ethanol
- Magnetic stirrer and stir bar
- Beaker
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven

Procedure:

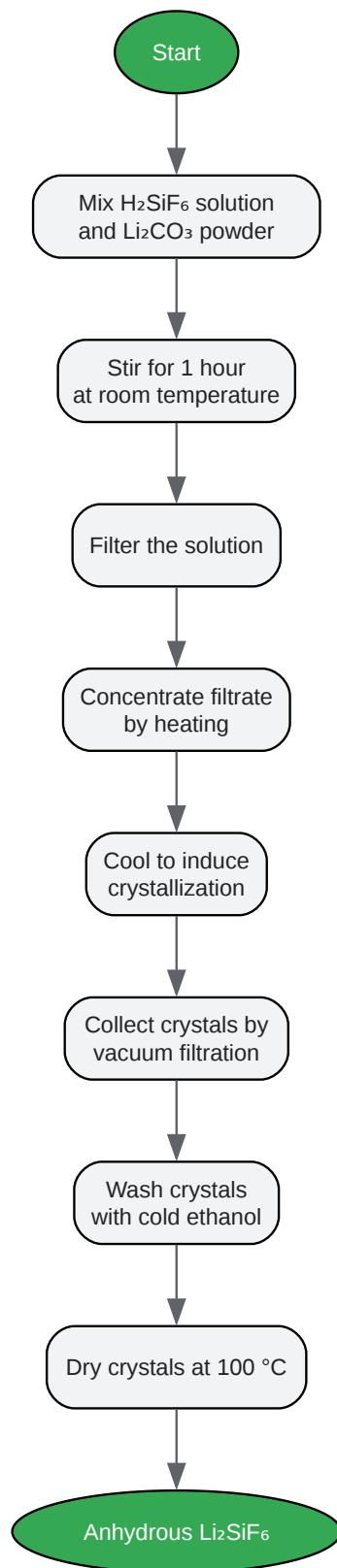
- In a well-ventilated fume hood, place 100 mL of a 25% aqueous solution of hexafluorosilicic acid into a 250 mL beaker equipped with a magnetic stir bar.
- Slowly add stoichiometric amounts of lithium carbonate powder to the stirring solution. Effervescence (release of CO_2) will be observed. The addition should be gradual to control the foaming. The reaction is: $H_2SiF_6(aq) + Li_2CO_3(s) \rightarrow Li_2SiF_6(aq) + H_2O(l) + CO_2(g)$.
- After the addition is complete and effervescence has ceased, continue stirring the solution for 1 hour at room temperature to ensure the reaction goes to completion.
- Filter the solution to remove any unreacted starting material or impurities.
- Transfer the filtrate to a clean beaker and reduce the volume by approximately half by gentle heating on a hot plate. This will concentrate the solution.

- Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
- Collect the white crystalline precipitate of **lithium hexafluorosilicate** dihydrate ($\text{Li}_2\text{SiF}_6 \cdot 2\text{H}_2\text{O}$) by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
- Dry the crystals in a drying oven at 100 °C to remove the water of crystallization and obtain anhydrous **lithium hexafluorosilicate**.^[2]

Protocol 2: Alternative Synthesis from Lithium Hexafluorophosphate

This protocol is based on the work describing an exchange reaction in glassware.

Objective: To synthesize **lithium hexafluorosilicate** from lithium hexafluorophosphate in the presence of a silicon source.


Materials:

- Lithium hexafluorophosphate (LiPF_6) solution in an organic carbonate solvent (e.g., from a dismantled lithium-ion battery electrolyte)
- Ethanol (99.7%)
- Glassware (distillation apparatus)
- Dichloromethane
- Acetonitrile

Procedure:

- Extract the electrolyte solution containing LiPF_6 from its source. If using a lithium-ion battery, this involves carefully dismantling the battery and soaking the components in ethanol to dissolve the electrolyte.

- Filter the ethanol extract to remove any solid components.
- Place the clear ethanol solution in a glass distillation apparatus. The silicon in the glassware will serve as the silicon source.
- Distill the ethanol at approximately 79 °C. As the ethanol is removed, a white precipitate will form. The proposed reaction mechanism involves the hydrolysis of LiPF₆ and subsequent reaction with SiO₂ from the glass.
- After distillation, a mixture of an oily liquid and white crystals will remain.
- Treat the resulting crystals with dichloromethane and acetonitrile to wash away residual organic solvents and impurities.
- Heat the crystals to remove the washing solvents, yielding solid **lithium hexafluorosilicate**. The product can be characterized by X-ray diffraction (XRD).

[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for Synthesis Protocol 1.

Quantitative Data

A summary of the available quantitative data for **lithium hexafluorosilicate** is presented below.

Property	Value	Reference
Chemical Formula	Li_2SiF_6	[3]
Molar Mass	155.96 g/mol	[3]
Appearance	White, odorless powder	[3]
Density (anhydrous)	2.88 g/cm ³ at 12 °C	[2]
Density (dihydrate)	2.33 g/cm ³ at 12 °C	[2]
Solubility in Water	Soluble	[3]
Solubility (dihydrate)	73 g / 100 g H ₂ O at 17 °C	[2]
Thermal Decomposition	Decomposes above 250 °C to LiF and SiF ₄	[3]
Crystal Structure	Trigonal, space group P321	[3]

Applications

Lithium hexafluorosilicate is primarily used as an intermediate in the manufacturing of pharmaceuticals and other chemical compounds.[3] It also serves as an intermediate in the preparation of lithium chloride from lithium-containing minerals through reaction with hexafluorosilicic acid.[3]

Conclusion

While the exact historical moment of the first synthesis of **lithium hexafluorosilicate** remains somewhat obscure, the work of 19th-century chemists, notably Franz Stolba, was crucial in its initial characterization. The synthesis of this compound is straightforward, primarily relying on the neutralization of hexafluorosilicic acid. The provided experimental protocols offer a detailed guide for its preparation in a laboratory setting. The quantitative data summarized herein provides a valuable resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Full text of "Handbuch der Anorganischen Chemie" [archive.org]
- 2. Lehrbuch der Chemie - Jöns Jakob Berzelius (friherre) - Google ブックス [books.google.co.jp]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- To cite this document: BenchChem. [Discovery and historical synthesis of Lithium hexafluorosilicate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092000#discovery-and-historical-synthesis-of-lithium-hexafluorosilicate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com